molecular formula C25H25NO4 B6545648 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide CAS No. 946275-57-6

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide

Cat. No.: B6545648
CAS No.: 946275-57-6
M. Wt: 403.5 g/mol
InChI Key: GPHZFWMYLFSYDX-UHFFFAOYSA-N
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Description

The compound "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide" is a synthetic organic molecule featuring multiple functional groups that endow it with a diverse range of chemical properties and potential applications. It contains a benzofuran moiety, an ether linkage, and a benzamide group, suggesting its use in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One possible route could start with the preparation of the benzofuran moiety, followed by its attachment to the benzamide structure through ether and amide linkages.

Step 1 Synthesis of Benzofuran Moiety: A common approach for synthesizing benzofurans involves the cyclization of ortho-alkynylphenols under basic or acidic conditions.

Step 2 Formation of Ether Linkage: The benzofuran derivative can react with a protected hydroxymethyl compound, followed by deprotection to yield the hydroxymethyl benzofuran.

Step 3 Amide Bond Formation: This step typically involves the reaction of the benzofuran derivative with a methoxyphenylamine derivative, using coupling reagents like EDCI and DMAP in a suitable solvent such as dichloromethane, to form the desired benzamide compound.

Industrial Production Methods: Scaling up the synthesis to industrial levels would require optimization of reaction conditions to ensure high yield and purity, potentially using automated reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the benzofuran and methoxyphenyl moieties.

  • Reduction: The amide bond can be reduced to form an amine.

  • Substitution: The aromatic rings may participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include PCC or DMSO-based oxidants.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Conditions would vary based on the nature of the substituents and the ring system involved.

Major Products: Products depend on the specific reactions undertaken but could include oxidized benzofurans, reduced amides, or substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound can be used as a building block in synthetic organic chemistry, for creating more complex molecules.

Biology and Medicine: Given its structural features, it might exhibit pharmacological activities such as anti-inflammatory or anticancer properties, though specific studies would be required to confirm these effects.

Industry: In materials science, derivatives of this compound could be employed in the development of organic electronic materials or as intermediates in dye synthesis.

Mechanism of Action

The detailed mechanism by which this compound exerts any biological effect would depend on its interaction with specific molecular targets. Generally, the benzofuran moiety could intercalate with DNA, while the amide group might interact with enzymes or receptors, disrupting normal cellular functions and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-methoxyphenyl)benzamide: These compounds share similar structural features but differ in the position of the substituents, which can significantly influence their chemical and biological properties.

Uniqueness: The unique combination of functional groups in "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide" provides it with a distinct profile that may enhance its applicability across various fields. Its structural complexity can offer unique reactivity patterns and interactions with biological systems, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-25(2)15-19-5-4-6-22(23(19)30-25)29-16-17-7-9-18(10-8-17)24(27)26-20-11-13-21(28-3)14-12-20/h4-14H,15-16H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZFWMYLFSYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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